molecular formula C21H25N5O3 B2370589 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1171954-17-8

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2370589
CAS RN: 1171954-17-8
M. Wt: 395.463
InChI Key: ONTLLHMZMPRHKI-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Researchers have developed methods for synthesizing novel heterocyclic compounds that incorporate the pyrazolopyridine and tetrahydrobenzothiophene moieties. These compounds are synthesized through reactions involving key intermediates such as cyanoacetamides, enaminones, and diazocoupled derivatives. The studies include the synthesis of thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, showcasing the versatility of these compounds in forming a wide range of heterocyclic structures (Gouda et al., 2010).

Antimicrobial and Antioxidant Activities

Several of the synthesized compounds have been tested for their antimicrobial and antioxidant activities. For instance, novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase agents, highlighting the potential therapeutic applications of these compounds (Rahmouni et al., 2016). Additionally, novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized and tested, demonstrating the compounds' potential in pharmaceutical research (Rahmouni et al., 2014).

Molecular Docking and QSAR Studies

Some studies have gone further to include molecular docking and quantitative structure-activity relationship (QSAR) analyses. These studies aim to understand the interaction of the synthesized compounds with biological targets and to predict their biological activities based on their chemical structures. For example, a study on triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives involved molecular docking to evaluate their potential as antimicrobial agents, showcasing the integration of computational and experimental methods in drug discovery (Flefel et al., 2018).

Synthesis of Polyfunctional N-heterocycles

Efforts have also been made to develop efficient methods for the synthesis of polyfunctional N-heterocycles, important for their broad spectrum of biological activities. The regioselective synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles highlights the importance of pyrazolo[1,5-a]pyrimidines in medicinal chemistry due to their structural similarity to purines (Moustafa et al., 2022).

properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-11-5-6-15(7-12(11)2)26-10-14(9-17(26)27)21(29)22-18-16-8-13(3)20(28)23-19(16)25(4)24-18/h5-7,13-14H,8-10H2,1-4H3,(H,23,28)(H,22,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTLLHMZMPRHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

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